molecular formula C9H13BrN2 B1334284 5-bromo-N-isobutylpyridin-2-amine CAS No. 300394-89-2

5-bromo-N-isobutylpyridin-2-amine

Cat. No.: B1334284
CAS No.: 300394-89-2
M. Wt: 229.12 g/mol
InChI Key: NQBZRNWPFRFKMT-UHFFFAOYSA-N
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Description

5-Bromo-N-isobutylpyridin-2-amine (CAS 300394-89-2) is a halogenated pyridine derivative of significant interest in organic synthesis and medicinal chemistry research. With a molecular formula of C9H13BrN2 and a molecular weight of 229.12 g/mol, this compound serves as a versatile building block for the construction of more complex molecules . The molecule features two key reactive sites: a bromine atom at the 5-position of the pyridine ring and a secondary amine. The bromine is highly susceptible to metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds . Concurrently, the isobutyl group on the amine can influence the compound's physicochemical properties, including lipophilicity, which is a critical parameter in drug discovery. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle it with appropriate safety measures. According to GHS classifications, it carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . For safe handling, use personal protective equipment and work in a well-ventilated hood. It is recommended to store the material sealed in a dry environment at 2-8°C to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-(2-methylpropyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-7(2)5-11-9-4-3-8(10)6-12-9/h3-4,6-7H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBZRNWPFRFKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395967
Record name 5-bromo-N-(2-methylpropyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300394-89-2
Record name 5-bromo-N-(2-methylpropyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-bromo-N-isobutylpyridin-2-amine spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Gathering Spectral Data

I'm now deep-diving into Google to find spectral data (NMR, IR, MS) for 5-bromo-N-isobutylpyridin-2-amine. I'm focusing on peak values, coupling constants, and fragmentation patterns. I'm also looking for established protocols for acquiring this specific data, in parallel with my literature searches.

Structuring the Technical Guide

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Analyzing Spectral Data

I initially searched for "this compound" spectral data, but encountered incomplete results. Although spectral data for the parent compound, 2-amino-5-bromopyridine, was readily available, the N-isobutyl substituted version yielded no complete spectra. Further investigation will be necessary.

Gathering Derivative Spectra

I've expanded my search to include related compounds. PubChem entries for 5-bromo-N,N-dimethylpyridin-2-amine (CID 3803041) and 2-amino-5-bromopyridine (CID 70622) provide useful, though not directly applicable, spectral data. General spectroscopic information on amines and halogenated compounds is also being compiled, and the synthesis of 2-aminopyridine derivatives has provided additional context.

Predicting Spectroscopic Data

My assessment of the available data reveals a need to predict the spectra for this compound. Direct experimental spectra are not available, although I have found spectral data for the parent and dimethyl derivatives, along with general spectroscopic principles. I plan to construct the guide by generating predicted NMR, IR, and MS data and outlining experimental protocols, including their interpretation. The limitations of prediction versus experimental data will be transparently addressed.

Developing Predictive Spectra

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Methodological & Application

Application Note & Protocol: Synthesis of 5-bromo-N-isobutylpyridin-2-amine via One-Pot Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-bromo-N-isobutylpyridin-2-amine, a key intermediate in pharmaceutical and materials science research. We detail a robust and efficient one-pot reductive amination protocol utilizing 5-bromo-2-aminopyridine and isobutyraldehyde. The causality behind the selection of reagents, particularly the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent, is thoroughly explained. This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating methodology complete with detailed experimental procedures, purification techniques, and analytical characterization data to ensure the synthesis of a high-purity final product.

Introduction: The Significance of N-Alkylated Aminopyridines

N-alkylated aminopyridines are a privileged structural motif in medicinal chemistry and organic synthesis.[1] The introduction of an alkyl group to the amino function of the pyridine ring significantly modulates the compound's physicochemical properties, including lipophilicity, basicity, and metabolic stability. The target molecule, this compound, serves as a versatile building block. The bromine atom at the C5 position is primed for further functionalization through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), while the N-isobutyl group provides a specific steric and electronic profile.[2]

Direct alkylation of aminopyridines with alkyl halides is often problematic, leading to mixtures of mono- and di-alkylated products, as well as potential N-alkylation of the pyridine ring itself.[3][4] Reductive amination offers a superior and more controlled alternative, forming the desired secondary amine with high selectivity.[3]

Mechanistic Rationale: The Reductive Amination Pathway

Reductive amination is a powerful two-stage process that occurs in a single pot. It involves the initial formation of an imine or iminium ion from an amine and a carbonyl compound, followed by its immediate reduction to the corresponding amine.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (5-bromo-2-aminopyridine) on the carbonyl carbon of the aldehyde (isobutyraldehyde). This is followed by dehydration to form a Schiff base, or imine. In the presence of an acid catalyst, the imine nitrogen is protonated to form a highly electrophilic iminium ion.[5]

  • Hydride Reduction: A reducing agent present in the mixture then selectively reduces the C=N double bond of the iminium ion. The choice of reducing agent is critical for the success of a one-pot reaction.

Why Sodium Triacetoxyborohydride?

While strong reducing agents like sodium borohydride (NaBH₄) can reduce imines, they will also readily reduce the starting aldehyde, leading to low yields of the desired product.[6] Sodium triacetoxyborohydride, NaBH(OAc)₃, is a milder and more selective hydride donor.[7][8] The electron-withdrawing effects of the three acetoxy groups attenuate the reactivity of the borohydride, making it slow to react with aldehydes and ketones but highly reactive towards the protonated iminium ion intermediate.[5] This differential reactivity allows the reductive amination to be performed efficiently in a single step by simply mixing the amine, aldehyde, and NaBH(OAc)₃ together.[5][9] The presence of acetic acid, often used as a catalyst, does not interfere with the reduction and helps drive the formation of the iminium ion.[8]

Reductive_Amination_Mechanism Figure 1: Reductive Amination Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Amine 5-Bromo-2-aminopyridine Imine Imine (Schiff Base) Amine->Imine + H⁺, - H₂O Aldehyde Isobutyraldehyde Aldehyde->Imine + H⁺, - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Product This compound Iminium->Product NaBH(OAc)₃(Hydride Transfer)

Caption: Figure 1: The reaction pathway for reductive amination.

Experimental Protocol

This protocol outlines the synthesis of this compound on a 5 mmol scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
5-Bromo-2-aminopyridineC₅H₅BrN₂173.015.0865 mg
IsobutyraldehydeC₄H₈O72.116.0 (1.2 eq)0.54 mL
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.947.5 (1.5 eq)1.59 g
Dichloromethane (DCM)CH₂Cl₂84.93-25 mL
Saturated NaHCO₃ (aq)---~30 mL
Brine---~20 mL
Anhydrous MgSO₄ or Na₂SO₄---As needed
Step-by-Step Procedure

Synthesis_Workflow Figure 2: Experimental Workflow start 1. Setup reactants 2. Add Reactants - 5-Bromo-2-aminopyridine - DCM - Isobutyraldehyde start->reactants stir1 3. Stir Briefly (5 minutes) reactants->stir1 reducer 4. Add Reducer - NaBH(OAc)₃ (portion-wise) stir1->reducer reaction 5. React - Room Temperature - 4-6 hours reducer->reaction monitor 6. Monitor - TLC (e.g., 3:1 Hexanes:EtOAc) reaction->monitor quench 7. Quench - Add sat. NaHCO₃ solution monitor->quench If complete extract 8. Extract - Separate layers - Extract aqueous with DCM (2x) quench->extract wash 9. Wash & Dry - Combine organic layers - Wash with brine - Dry over MgSO₄ extract->wash concentrate 10. Concentrate - Filter and evaporate solvent wash->concentrate purify 11. Purify - Flash column chromatography concentrate->purify characterize 12. Characterize - NMR, MS purify->characterize

Caption: Figure 2: Step-by-step workflow for the synthesis and purification.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-aminopyridine (865 mg, 5.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (25 mL) and stir until the solid is fully dissolved.

  • Aldehyde Addition: Add isobutyraldehyde (0.54 mL, 6.0 mmol, 1.2 eq.) to the solution and stir for 5 minutes at room temperature.

  • Reducer Addition: Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol, 1.5 eq.) to the mixture in small portions over 10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (~30 mL). Continue stirring for 15-20 minutes until gas evolution ceases.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (~15 mL each).

  • Work-up - Washing and Drying: Combine all organic layers and wash with brine (~20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude material using flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to 10-20% ethyl acetate in hexanes). Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound.

Product Characterization & Validation

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques is essential.[10][11]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the proton environment in the molecule. Expected signals would include the aromatic protons on the pyridine ring, the N-H proton, and the protons of the isobutyl group (a doublet for the CH₂, a multiplet for the CH, and a doublet for the two CH₃ groups).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule.

  • MS (Mass Spectrometry): Determines the molecular weight of the compound. For this compound (C₉H₁₃BrN₂), the expected molecular weight is ~230.03 g/mol . Mass spectrometry will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is definitive for the presence of a single bromine atom.[12]

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Isobutyraldehyde is flammable and has a strong odor. Handle with care.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Sodium triacetoxyborohydride is water-sensitive and will release flammable hydrogen gas upon contact with strong acids. Quench carefully.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Google Patents. (CN113214146A).
  • ResearchGate. (2008). Synthesis of 2-Amino-5-bromopyridine. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (2019). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. [Link]

  • ResearchGate. (2012). A Facile N-Monoalkylation of Aminopyridines. [Link]

  • Google Patents. (CN103755628B). The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • ResearchGate. Reductive amination of DA, NE and 5-HT with butyraldehyde. [Link]

  • National Institutes of Health (NIH). (2022). N-Amino Pyridinium Salts in Organic Synthesis. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • ACS Publications. (2015). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • ResearchGate. (2009). Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides. [Link]

  • Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-N-isobutylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 5-bromo-N-isobutylpyridin-2-amine. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the bench to larger-scale production. We will delve into common challenges, provide robust troubleshooting guides, and answer frequently asked questions, grounding our advice in established chemical principles and industry best practices.

Introduction: The Synthetic Challenge

The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates. While the small-scale synthesis may appear straightforward, scaling up introduces significant challenges related to reaction kinetics, heat management, impurity profiles, and material handling. This guide provides a systematic approach to identifying and resolving these scale-up issues.

Troubleshooting Guide: Common Scale-Up Problems and Solutions

This section addresses specific, frequently encountered problems during the scale-up of this compound synthesis.

Issue 1: Incomplete Conversion and Stalled Reactions

Question: My large-scale reaction is stalling, and I'm observing significant amounts of unreacted 2,5-dibromopyridine even after extended reaction times. What could be the cause?

Answer: This is a common issue when transitioning from a lab-scale setup to larger reactors. The primary culprits are often related to mass and heat transfer limitations.

  • Insufficient Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" and areas of poor reagent mixing. This prevents the catalyst from effectively interacting with the substrates. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture. For viscous reaction mixtures, consider a different impeller design.

  • Catalyst Deactivation: The palladium catalyst used in the Buchwald-Hartwig amination is susceptible to deactivation by oxygen or other impurities. On a larger scale, the increased surface area and longer reaction times can exacerbate this issue. Ensure all reagents and the reactor are thoroughly deoxygenated. A nitrogen or argon blanket is crucial.

  • Poor Solubility: As the reaction progresses, the product or intermediates may precipitate, coating the catalyst and preventing further reaction. Consider a different solvent system or a higher reaction temperature to maintain solubility.

Troubleshooting Workflow: Incomplete Conversion

Start Incomplete Conversion Check_Mixing Evaluate Agitation Efficiency Start->Check_Mixing Check_Inerts Verify Inert Atmosphere Start->Check_Inerts Check_Solubility Assess Solubility of Components Start->Check_Solubility Optimize_Mixing Increase Stirring Rate / Change Impeller Check_Mixing->Optimize_Mixing Optimize_Inerts Improve Degassing / N2 Blanket Check_Inerts->Optimize_Inerts Optimize_Solvent Screen Alternative Solvents / Increase Temperature Check_Solubility->Optimize_Solvent Resolved Reaction Complete Optimize_Mixing->Resolved Optimize_Inerts->Resolved Optimize_Solvent->Resolved

Caption: Troubleshooting workflow for incomplete reaction conversion.

Issue 2: Formation of Dialkylated Impurity

Question: I'm observing a significant amount of a dialkylated byproduct (2,5-bis(isobutylamino)pyridine) in my crude product. How can I minimize this?

Answer: The formation of the dialkylated impurity is a classic example of a competing reaction. It arises from the desired product reacting with another molecule of isobutylamine.

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. While a slight excess of the amine is often used to drive the reaction to completion, a large excess will favor the formation of the dialkylated product.

  • Reaction Temperature: Higher temperatures can increase the rate of the second amination. Running the reaction at the lowest effective temperature can help to minimize this side reaction.

  • Rate of Addition: On a large scale, adding the isobutylamine slowly to the reaction mixture can help to maintain a low instantaneous concentration, thus disfavoring the dialkylation.

Comparative Data: Impact of Amine Stoichiometry on Dialkylation

Molar Equivalents of IsobutylamineYield of this compoundYield of 2,5-bis(isobutylamino)pyridine
1.185%< 2%
1.588%8%
2.080%15%
Issue 3: Difficult Purification and Product Isolation

Question: My crude product is an oil that is difficult to purify by crystallization. Column chromatography is not feasible for the scale I am working at. What are my options?

Answer: Product isolation and purification are critical hurdles in scaling up.

  • Salt Formation and Crystallization: Consider converting the product into a salt (e.g., hydrochloride or hydrobromide). These salts are often crystalline and can be easily purified by recrystallization. The free base can then be regenerated by treatment with a base.

  • Liquid-Liquid Extraction: A well-designed series of liquid-liquid extractions can be a powerful tool for removing impurities. For example, an acidic wash can remove unreacted isobutylamine, while a basic wash can help to remove certain byproducts.

  • Distillation: If the product is thermally stable, vacuum distillation can be a viable option for purification on a larger scale.

Experimental Protocol: Purification via Hydrochloride Salt Formation

  • Dissolve the crude this compound in a suitable solvent such as isopropanol.

  • Slowly add a solution of hydrochloric acid in isopropanol while stirring.

  • Monitor the pH to ensure complete salt formation.

  • Cool the mixture to induce crystallization of the hydrochloride salt.

  • Isolate the solid by filtration and wash with cold isopropanol.

  • To regenerate the free base, dissolve the salt in water and add a base (e.g., sodium hydroxide) until the pH is >10.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and scalable method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of 2,5-dibromopyridine with isobutylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Reaction Scheme: Buchwald-Hartwig Amination

cluster_reactants Reactants cluster_reagents Reagents 2,5-Dibromopyridine 2,5-Dibromopyridine Product This compound 2,5-Dibromopyridine->Product Isobutylamine Isobutylamine Isobutylamine->Product Pd Catalyst (e.g., Pd2(dba)3) Pd Catalyst (e.g., Pd2(dba)3) Pd Catalyst (e.g., Pd2(dba)3)->Product Catalyzes Phosphine Ligand (e.g., Xantphos) Phosphine Ligand (e.g., Xantphos) Phosphine Ligand (e.g., Xantphos)->Product Base (e.g., NaOtBu) Base (e.g., NaOtBu) Base (e.g., NaOtBu)->Product

Caption: General reaction scheme for Buchwald-Hartwig amination.

Q2: What are the key safety considerations for this synthesis at scale?

  • 2,5-Dibromopyridine: This starting material is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Isobutylamine: This reagent is flammable and corrosive. Work in a well-ventilated fume hood and away from ignition sources.

  • Sodium tert-butoxide (NaOtBu): This base is highly reactive with water and can be pyrophoric. Handle under an inert atmosphere.

  • Exothermic Reaction: The amination reaction can be exothermic. On a large scale, ensure the reactor has adequate cooling capacity to control the temperature and prevent a runaway reaction.

Q3: How can I monitor the progress of the reaction?

For real-time monitoring, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the methods of choice. A thin-layer chromatography (TLC) method can also be developed for quick qualitative checks.

Q4: Are there alternative synthetic routes?

An alternative approach is a nucleophilic aromatic substitution (SNAr) reaction. However, this typically requires harsh reaction conditions (high temperatures and pressures) and may not be as selective as the Buchwald-Hartwig amination.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-bromo-N-isobutylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 5-bromo-N-isobutylpyridin-2-amine, a compound of interest in pharmaceutical and chemical research. We will explore the characteristic fragmentation patterns observed under different ionization and fragmentation conditions, offering a comparative perspective for researchers, scientists, and drug development professionals. This document is designed to serve as a practical resource for method development and structural elucidation.

Introduction: The Significance of Structural Elucidation

This compound belongs to a class of substituted pyridinamines, which are prevalent scaffolds in medicinal chemistry. The precise characterization of such molecules is paramount for drug discovery, metabolite identification, and quality control. Mass spectrometry stands as a cornerstone technique for this purpose, providing rich structural information from minute sample quantities. Understanding the fragmentation pathways is not merely an academic exercise; it is a critical step in developing robust analytical methods, identifying unknown related substances, and ensuring the integrity of chemical entities.

This guide will delve into the mechanistic details of how this compound fragments upon energization in a mass spectrometer. We will compare common fragmentation techniques, such as Collision-Induced Dissociation (CID), and discuss the influence of the molecular structure—specifically the bromine substituent, the isobutyl group, and the pyridine core—on the resulting mass spectrum.

Theoretical Framework: Principles of Fragmentation

The fragmentation of an ion in the gas phase is a unimolecular reaction governed by the ion's internal energy and its inherent chemical structure. For this compound, several key fragmentation mechanisms are anticipated to be at play.

  • Alpha-Cleavage: This is a dominant fragmentation pathway for amines. It involves the homolytic cleavage of a C-C bond adjacent (alpha) to the nitrogen atom. The stability of the resulting radical and carbocation dictates the most favorable cleavage. For the N-isobutyl group, cleavage can occur at two positions, leading to the loss of an isopropyl radical or a methyl radical.

  • Inductive Cleavage: The electronegative bromine atom significantly influences the electron distribution within the pyridine ring. This inductive effect can facilitate specific bond cleavages, often leading to the loss of the bromine atom or related fragments.

  • McLafferty Rearrangement: This is a characteristic fragmentation for molecules containing a carbonyl group, but similar rearrangements can occur in other systems. For N-alkyl amines, a six-membered transition state can lead to the elimination of a neutral alkene.

  • Charge-Site vs. Radical-Site Initiation: Fragmentation can be initiated at the site of the charge (typically the protonated amine) or at a radical site created during ionization. The nature of the ionization method (e.g., Electron Ionization vs. Electrospray Ionization) will influence the initial state of the molecular ion and thus its subsequent fragmentation.

Comparative Fragmentation Analysis

To illustrate the fragmentation behavior, we will consider the expected outcomes from a typical Collision-Induced Dissociation (CID) experiment, which is widely used in tandem mass spectrometry (MS/MS). The precursor ion for our analysis is the protonated molecule, [M+H]⁺, with a monoisotopic mass of 229.0597 Da.

Major Fragmentation Pathways

The primary fragmentation pathways for [this compound+H]⁺ are depicted in the following workflow:

fragmentation_workflow M_H [M+H]⁺ m/z 229/231 F1 Loss of isobutylene (-56 Da) M_H->F1 McLafferty-type Rearrangement F2 α-cleavage Loss of C3H7• (-43 Da) M_H->F2 F3 Loss of Br• (-79/81 Da) M_H->F3 Inductive Cleavage F4 Loss of C4H9• (-57 Da) M_H->F4 α-cleavage P1 m/z 173/175 F1->P1 P2 m/z 186/188 F2->P2 P3 m/z 150 F3->P3 P4 m/z 172/174 F4->P4

Caption: Predicted major fragmentation pathways of protonated this compound.

Tabulated Fragmentation Data

The following table summarizes the expected key fragment ions, their proposed structures, and the underlying fragmentation mechanism. The characteristic isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) is a crucial diagnostic tool.

m/z (Nominal)Proposed FormulaProposed Structure/OriginFragmentation Mechanism
229/231C₉H₁₄BrN₂⁺[M+H]⁺-
173/175C₅H₆BrN₂⁺Protonated 5-bromopyridin-2-amineLoss of neutral isobutylene (C₄H₈) via a McLafferty-type rearrangement.
186/188C₆H₈BrN₂⁺Product of α-cleavageLoss of an isopropyl radical (•C₃H₇) from the isobutyl group.
172/174C₅H₅BrN₂⁺Product of α-cleavageLoss of a butyl radical (•C₄H₉) following rearrangement.
150C₉H₁₅N₂⁺Product of Br lossLoss of a bromine radical (•Br) from the molecular ion.

Experimental Protocol: Acquiring High-Quality MS/MS Data

This section provides a standardized protocol for acquiring fragmentation data for this compound using a quadrupole ion trap or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with 50:50 methanol:water containing 0.1% formic acid. The formic acid is crucial for promoting protonation and enhancing signal in positive ion mode.

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • MS1 Scan Range: m/z 50-500

  • MS/MS Settings:

    • Precursor Ion Selection: m/z 229.1 (and 231.1 for isotopic confirmation)

    • Collision Gas: Argon

    • Collision Energy: Ramped from 10 to 40 eV. A ramped collision energy is recommended to observe both low-energy (e.g., rearrangement) and high-energy (e.g., direct cleavage) fragments in a single experiment.

Data Analysis
  • Full Scan (MS1): Confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 229/231 and verify the characteristic 1:1 isotopic pattern for bromine.

  • Tandem MS (MS/MS): Analyze the product ion spectrum for the key fragments listed in the table above.

  • High-Resolution Data: If using a high-resolution instrument, determine the elemental composition of the precursor and fragment ions to confirm the proposed structures. The high mass accuracy will allow for unambiguous formula assignment.

In-Depth Mechanistic Discussion

The Dominance of the McLafferty-type Rearrangement: The formation of the fragment at m/z 173/175 through the loss of isobutylene (56 Da) is often the most abundant fragmentation pathway for N-alkyl amines with a gamma-hydrogen available. This is a low-energy process that is highly favorable.

Competition from Alpha-Cleavage: The fragment at m/z 186/188, resulting from the loss of an isopropyl radical, is a classic example of alpha-cleavage. The stability of the resulting ion is significant, making this a prominent peak in the spectrum. The relative abundance of this peak compared to the m/z 173/175 peak can be influenced by the collision energy.

The Role of the Bromine Substituent: The loss of the bromine radical to form the ion at m/z 150 is indicative of the inductive effect of the halogen. While often not the most intense fragment, its presence is a key diagnostic feature.

Conclusion and Recommendations

The mass spectrometric fragmentation of this compound is characterized by a few predictable and informative pathways. The most prominent fragments arise from a McLafferty-type rearrangement and alpha-cleavage of the N-isobutyl group. The isotopic signature of bromine provides a straightforward means of identifying bromine-containing fragments.

For routine analysis and confirmation of identity, monitoring the transition from m/z 229/231 to m/z 173/175 is recommended due to its likely high intensity and specificity. For more detailed structural elucidation, particularly of unknown related compounds, acquiring high-resolution MS/MS data and carefully analyzing the full fragmentation pattern is essential. The experimental parameters outlined in this guide provide a robust starting point for developing sensitive and specific analytical methods for this and structurally related compounds.

References

  • Mass Spectrometry: A Textbook, 3rd Edition. J. H. Gross, Springer. [Link]

  • Interpretation of Mass Spectra, 4th Edition. F. W. McLafferty and F. Tureček, University Science Books. [Link]

  • Practical Organic Mass Spectrometry: A Guide for Chemical and Biochemical Analysis, 2nd Edition. J. R. Chapman, Wiley. [Link]

A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of 5-bromo-N-isobutylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the structural integrity of a synthesized compound is paramount. This guide provides an in-depth, experience-driven walkthrough for the synthesis and rigorous spectral validation of 5-bromo-N-isobutylpyridin-2-amine, a key building block in medicinal chemistry. We will move beyond a simple recitation of steps to explain the why behind the protocol, ensuring a reproducible and reliable outcome.

Introduction: The Significance of Substituted Pyridines

This compound belongs to a class of substituted pyridines that are of significant interest in pharmaceutical research. The pyridine core is a common motif in many FDA-approved drugs due to its ability to engage in hydrogen bonding and its overall metabolic stability. The specific substitution pattern of this compound, with a bromine atom at the 5-position and an N-isobutyl group at the 2-position, offers synthetic handles for further diversification, making it a valuable intermediate in the synthesis of more complex drug candidates.

The Synthetic Pathway: A Nucleophilic Aromatic Substitution Approach

The most common and reliable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of 2,5-dibromopyridine with isobutylamine.

Reaction Mechanism and Rationale

The SNAr mechanism in this context is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen, which activates the halogens towards nucleophilic attack. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then collapses to the final product.

Diagram 1: SNAr Mechanism

sn_ar_mechanism reactant1 2,5-Dibromopyridine meisenheimer Meisenheimer Complex reactant1->meisenheimer + Isobutylamine reactant2 Isobutylamine reactant2->meisenheimer product This compound meisenheimer->product - HBr

Caption: The SNAr reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2,5-Dibromopyridine (1.0 eq)

  • Isobutylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,5-dibromopyridine in DMF, add isobutylamine and potassium carbonate.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insight: The choice of potassium carbonate as the base is crucial. It is strong enough to deprotonate the isobutylamine, facilitating its nucleophilic attack, but not so strong as to cause unwanted side reactions. DMF is an excellent solvent for this reaction due to its high boiling point and its ability to solvate both the organic and inorganic reagents.

Spectral Validation: The Fingerprint of a Molecule

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques. Each technique provides a unique piece of the structural puzzle.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number of different types of protons and their chemical environments.

Table 1: Expected ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1d1HH-6 (Pyridine)
~7.5dd1HH-4 (Pyridine)
~6.4d1HH-3 (Pyridine)
~5.0t1HNH
~3.0t2HN-CH₂
~1.9m1HCH(CH₃)₂
~0.9d6HC(CH₃)₂

Rationale: The downfield chemical shifts of the pyridine protons are due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The coupling patterns (d, dd) are consistent with the substitution pattern on the pyridine ring. The signals for the isobutyl group are in the expected aliphatic region.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule.

Table 2: Expected ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~158C-2 (Pyridine)
~148C-6 (Pyridine)
~140C-4 (Pyridine)
~108C-3 (Pyridine)
~107C-5 (Pyridine)
~52N-CH₂
~28CH(CH₃)₂
~20C(CH₃)₂

Rationale: The chemical shifts of the pyridine carbons are characteristic of a substituted pyridine ring. The carbon attached to the nitrogen (C-2) is significantly downfield. The presence of the bromine atom influences the chemical shift of C-5.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3400N-H stretch
~2960-2870C-H stretch (aliphatic)
~1600, 1470C=C and C=N stretch (aromatic)
~1020C-N stretch
~600C-Br stretch

Rationale: The presence of a sharp peak around 3400 cm⁻¹ is indicative of the N-H bond. The peaks in the 2960-2870 cm⁻¹ region confirm the presence of the aliphatic isobutyl group. The characteristic aromatic stretches and the C-Br stretch further support the successful synthesis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected M/z: For the molecular ion [M]⁺, two peaks of nearly equal intensity are expected due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

  • [M]⁺: m/z = 228

  • [M+2]⁺: m/z = 230

Rationale: The observation of this characteristic isotopic pattern is a strong confirmation of the presence of a single bromine atom in the molecule.

Diagram 2: Spectral Validation Workflow

validation_workflow start Synthesized Compound nmr ¹H & ¹³C NMR start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_data Structural Elucidation (Proton & Carbon Framework) nmr->nmr_data ir_data Functional Group Identification ir->ir_data ms_data Molecular Weight & Isotopic Pattern Confirmation ms->ms_data validation Structure Confirmed nmr_data->validation ir_data->validation ms_data->validation fail Structure Not Confirmed (Re-evaluate Synthesis/Purification)

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 5-bromo-N-isobutylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of complex organic molecules is a foundational pillar of innovation. Among the vast arsenal of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands as a titan, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This guide provides an in-depth comparative analysis of palladium catalyst systems for a particularly relevant transformation: the Suzuki coupling of 5-bromo-N-isobutylpyridin-2-amine with various boronic acids. The resulting substituted aminopyridine scaffolds are of significant interest in medicinal chemistry.

The inherent challenge in the Suzuki coupling of 2-aminopyridines lies in the potential for the nitrogen atoms to coordinate with the palladium center, which can hinder catalytic activity.[2] Therefore, the judicious selection of the palladium catalyst, particularly the ligand, is paramount to achieving high yields and reaction efficiency. This guide will dissect the performance of three major classes of palladium catalysts: those based on phosphine ligands, N-heterocyclic carbenes (NHCs), and palladacycles, providing a rationale for their application and supporting data from analogous systems to inform your experimental design.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

At its core, the Suzuki-Miyaura reaction is a catalytic cycle driven by a palladium complex.[1][3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R1-X) Pd(0)L2->Oxidative_Addition R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation (R2-B(OR)2) R1-Pd(II)L2-X->Transmetalation R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 R1-Pd(II)L2-R2->Pd(0)L2 Reductive_Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive_Elimination R1-R2 R1-R2 Reductive_Elimination->R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound), inserting itself into the carbon-bromine bond to form a Pd(II) intermediate.[1][3]

  • Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide.[1]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Comparative Performance of Palladium Catalysts

While direct experimental data for the Suzuki coupling of this compound is not extensively published, we can draw strong inferences from studies on structurally similar substrates, such as other 5-bromo-2-aminopyridines and related heteroaryl halides.[5][6] The following table summarizes the expected performance of different catalyst systems.

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksExpected Yield Range for Aminopyridines
Pd(PPh₃)₄ Monodentate PhosphineCommercially available, well-established.Can be sensitive to air and moisture; may require higher catalyst loadings for challenging substrates.60-85%
Pd(OAc)₂ / SPhos Buchwald Ligand (Bulky, Electron-Rich Phosphine)High activity for challenging substrates, including heteroaryl chlorides; often allows for lower catalyst loadings.Higher cost of ligands.85-98%
PEPPSI-IPr N-Heterocyclic Carbene (NHC)Highly active, thermally stable; excellent for sterically hindered and electron-rich substrates.[7]Can be more expensive than phosphine-based systems.90-99%
Herrmann's Catalyst PalladacyclePre-activated, stable, and efficient for large-scale synthesis.May require higher temperatures.80-95%

Note: The expected yield ranges are estimations based on literature data for analogous substrates and are intended for comparative purposes. Actual yields will depend on the specific boronic acid, reaction conditions, and optimization.

Analysis of Catalyst Classes
  • Phosphine-Based Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic choice. However, for substrates like aminopyridines, the more electron-rich and bulky phosphine ligands developed by Buchwald and others, such as SPhos, are often necessary to promote the oxidative addition and reductive elimination steps effectively.[7]

  • N-Heterocyclic Carbene (NHC)-Based Catalysts: Palladium-NHC complexes have emerged as powerful catalysts for Suzuki couplings. The strong σ-donating ability of NHC ligands enhances the catalytic activity, often permitting lower catalyst loadings and shorter reaction times.[7] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly well-suited for heteroaryl couplings.[7]

  • Palladacycles: These are pre-activated catalyst systems that offer high thermal stability and catalytic activity.[7] Herrmann's catalyst is a well-known example that can be particularly advantageous for process development and scale-up due to its robustness.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting the Suzuki coupling of this compound using different catalyst systems. These protocols are based on established procedures for structurally similar substrates.[5]

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Combine_Reagents Combine this compound, boronic acid, and base in a reaction vessel. Add_Solvent Add anhydrous solvent. Combine_Reagents->Add_Solvent Inert_Atmosphere Evacuate and backfill with an inert gas (e.g., Argon). Add_Solvent->Inert_Atmosphere Add_Catalyst Add the catalyst/ligand solution. Inert_Atmosphere->Add_Catalyst Heat Heat the reaction mixture to the specified temperature. Add_Catalyst->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Aqueous_Workup Perform aqueous work-up and extract with an organic solvent. Cool->Aqueous_Workup Dry_Concentrate Dry the organic layer and concentrate under reduced pressure. Aqueous_Workup->Dry_Concentrate Purify Purify the crude product by column chromatography. Dry_Concentrate->Purify Characterize Characterize the product (NMR, MS, etc.). Purify->Characterize

Caption: A generalized experimental workflow for the Suzuki coupling reaction.[8]

Protocol 1: Using a Phosphine-Based Catalyst (Pd(OAc)₂/SPhos)
  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Add 5 mL of anhydrous 1,4-dioxane.

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using an NHC-Based Catalyst (PEPPSI-IPr)
  • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol) to a reaction vessel.

  • Add the PEPPSI-IPr catalyst (0.01 mmol, 1 mol%).

  • Add 5 mL of anhydrous tert-amyl alcohol.

  • Seal the vessel and heat the reaction mixture to 100 °C for 2-6 hours.

  • Follow the workup and purification procedure as described in Protocol 1.

Conclusion

The choice of palladium catalyst for the Suzuki-Miyaura coupling of this compound is a critical parameter that dictates the efficiency and success of the synthesis. While traditional phosphine-based catalysts like Pd(PPh₃)₄ can be effective, modern systems employing bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbenes (e.g., PEPPSI-IPr) are likely to provide superior results in terms of yield, reaction time, and catalyst loading, especially for this potentially challenging substrate. The provided protocols offer a solid starting point for methodological exploration. As with any catalytic reaction, empirical optimization of the base, solvent, and temperature for your specific boronic acid partner will be key to achieving optimal outcomes.

References

  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines - Benchchem.
  • Primary amine-based palladium(II) complexes as catalysts for Suzuki-Miyaura reaction. Indian Journal of Chemistry.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
  • Suzuki reaction - Wikipedia. Available at: [Link]

  • comparative analysis of catalysts for 5-bromoindole Suzuki coupling - Benchchem.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) - YouTube. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.